molecular formula C11H23NO B1611804 4-[Cyclohexyl(methyl)amino]butan-1-ol CAS No. 78345-59-2

4-[Cyclohexyl(methyl)amino]butan-1-ol

Cat. No.: B1611804
CAS No.: 78345-59-2
M. Wt: 185.31 g/mol
InChI Key: YRRULSXBQVBJAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Cyclohexyl(methyl)amino]butan-1-ol is an organic compound with the molecular formula C11H23NO It features a cyclohexyl group attached to a butanol backbone via a methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Cyclohexyl(methyl)amino]butan-1-ol typically involves multi-step chemical reactions. One common method includes the reaction of cyclohexylamine with butanal, followed by reduction and subsequent methylation to introduce the methylamino group. The final step involves the addition of a hydroxyl group to complete the butanol structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-[Cyclohexyl(methyl)amino]butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylmethyl ketone, while reduction could produce cyclohexylmethylamine .

Scientific Research Applications

4-[Cyclohexyl(methyl)amino]butan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-[Cyclohexyl(methyl)amino]butan-1-ol exerts its effects involves interactions with specific molecular targets. The cyclohexyl group provides hydrophobic interactions, while the methylamino and hydroxyl groups participate in hydrogen bonding and electrostatic interactions. These properties enable the compound to modulate biological pathways and receptor activities .

Comparison with Similar Compounds

Uniqueness: 4-[Cyclohexyl(methyl)amino]butan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyl group provides stability and hydrophobicity, while the methylamino and hydroxyl groups offer versatility in chemical reactions and biological interactions .

Properties

IUPAC Name

4-[cyclohexyl(methyl)amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-12(9-5-6-10-13)11-7-3-2-4-8-11/h11,13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRULSXBQVBJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCO)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586407
Record name 4-[Cyclohexyl(methyl)amino]butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78345-59-2
Record name 4-(Cyclohexylmethylamino)-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78345-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[Cyclohexyl(methyl)amino]butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[Cyclohexyl(methyl)amino]butan-1-ol
Reactant of Route 2
Reactant of Route 2
4-[Cyclohexyl(methyl)amino]butan-1-ol
Reactant of Route 3
Reactant of Route 3
4-[Cyclohexyl(methyl)amino]butan-1-ol
Reactant of Route 4
Reactant of Route 4
4-[Cyclohexyl(methyl)amino]butan-1-ol
Reactant of Route 5
Reactant of Route 5
4-[Cyclohexyl(methyl)amino]butan-1-ol
Reactant of Route 6
Reactant of Route 6
4-[Cyclohexyl(methyl)amino]butan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.